molecular formula C27H42O4 B1192571 Calcipotriene CAS No. 147657-22-5

Calcipotriene

Cat. No.: B1192571
CAS No.: 147657-22-5
M. Wt: 430.6 g/mol
InChI Key: XBKHACNRWFKJNC-UUCFEXIBSA-N
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Biochemical Analysis

Biochemical Properties

Calcipotriene acts as a synthetic analog of vitamin D. It binds to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily. This receptor is found on various cells, including those in the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, this compound modulates gene expression related to cell differentiation and proliferation, thereby reducing the abnormal growth of keratinocytes seen in psoriasis .

Cellular Effects

This compound influences several cellular processes, particularly in keratinocytes, the predominant cell type in the epidermis. It reduces the proliferation of these cells and promotes their differentiation, leading to a normalization of epidermal growth . Additionally, this compound affects cell signaling pathways by interacting with the VDR, which in turn influences gene expression and cellular metabolism . This results in a reduction of the thickness and scaling of psoriatic plaques .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the VDR. Once bound, the this compound-VDR complex interacts with specific DNA sequences, leading to changes in gene expression . This modulation affects genes involved in cell differentiation and proliferation, thereby reducing the excessive growth of skin cells characteristic of psoriasis . This compound has a comparable affinity to calcitriol for the VDR but exhibits less than 1% of the activity in regulating calcium metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and effective over long-term use, with minimal degradation . Excessive use can lead to elevated serum calcium levels, indicating the importance of monitoring calcium metabolism during treatment . Long-term studies have demonstrated that this compound maintains its efficacy in reducing psoriatic symptoms over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces the symptoms of psoriasis without significant adverse effects . At higher doses, this compound can cause hypercalcemia, leading to symptoms such as vomiting, anorexia, and weakness . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .

Metabolic Pathways

This compound undergoes rapid hepatic metabolism following systemic uptake . It is metabolized to MC1046, an α,β-unsaturated ketone analog, which is further metabolized to its primary metabolite, the saturated ketone analog MC1080 . These metabolites are much less potent than the parent compound, indicating that this compound’s activity is primarily due to the parent molecule .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the VDR . It is absorbed through the skin and can produce systemic effects if used excessively . The distribution of this compound within the skin is crucial for its therapeutic effects, as it needs to reach the keratinocytes to exert its action .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to the VDR and influences gene expression . This nuclear localization is essential for its function in modulating cell differentiation and proliferation. The presence of targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcipotriol (hydrate) is synthesized through a multi-step process that involves the modification of calcitriol. The synthesis typically includes steps such as hydroxylation, cyclization, and side-chain modification . One common method involves the use of solid lipid nanoparticles to encapsulate calcipotriol, enhancing its stability and efficacy .

Industrial Production Methods: In industrial settings, calcipotriol (hydrate) is produced using a combination of chemical synthesis and formulation techniques. The compound is often formulated into topical preparations such as creams and ointments for ease of application . The production process also involves stringent quality control measures to ensure the stability and purity of the final product .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Calcipotriene involves the conversion of Vitamin D3 into Calcipotriene through a series of chemical reactions.", "Starting Materials": [ "Vitamin D3", "Phosphorus oxychloride", "Triethylamine", "Methanol", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Vitamin D3 is reacted with phosphorus oxychloride and triethylamine in methanol to form 1α,25-dihydroxyvitamin D3.", "Step 2: 1α,25-dihydroxyvitamin D3 is then reacted with tetrahydrofuran and hydrochloric acid to form 1α,25-dihydroxyvitamin D3 monohydrate.", "Step 3: 1α,25-dihydroxyvitamin D3 monohydrate is reacted with sodium hydroxide in methanol to form Calcipotriene.", "Step 4: Calcipotriene is purified by recrystallization from acetic acid and sodium bicarbonate in water." ] }

147657-22-5

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

InChI

InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1

InChI Key

XBKHACNRWFKJNC-UUCFEXIBSA-N

Isomeric SMILES

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O

SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Calcipotriol Monohydrate;  Calcipotriene; 

Origin of Product

United States
Customer
Q & A

A: Calcipotriene is a synthetic vitamin D3 analog that binds to the Vitamin D receptor (VDR). [, , ] This binding modulates the expression of genes involved in keratinocyte proliferation and differentiation, leading to normalization of these processes, which are dysregulated in psoriasis. [, , ] Additionally, this compound has been shown to influence cytokine production, leading to a decrease in pro-inflammatory interleukin-8 (IL-8) and an increase in anti-inflammatory interleukin-10 (IL-10) within psoriatic lesions. []

A: this compound has the molecular formula C27H34O3 and a molecular weight of 410.57 g/mol. []

A: Standard doses of UVA radiation can inactivate this compound, so it should be applied after, not before, UVA treatment when used in combination therapy. [, ]

A: this compound is a synthetic analog of the naturally occurring 1,25-dihydroxyvitamin D3. [, , ] Its structure allows it to bind to the vitamin D receptor (VDR), mimicking the effects of the natural ligand and leading to its therapeutic benefits in psoriasis. [, , ]

A: this compound is available in ointment, cream, scalp solution, and foam formulations. [, , , ] Cream formulations tend to be more cosmetically acceptable and less likely to stain than ointments, potentially impacting patient preference. [] Notably, a foam formulation of this compound has shown greater efficacy than a vehicle foam in treating scalp psoriasis over an 8-week period. []

A: Numerous randomized controlled trials have demonstrated the efficacy of this compound in treating psoriasis. [, , , , , , , , , , , , , , , ] These studies have shown its effectiveness in reducing plaque elevation, scaling, erythema, and overall lesion severity. [, , , , , , , , , , , , , , , ]

A: Yes, studies have shown that combining this compound with other treatments, such as topical corticosteroids, phototherapy (UVB, PUVA), or systemic agents like acitretin, cyclosporine, and methotrexate, can enhance efficacy compared to monotherapy. [, , , , , , , , , ] Additionally, some studies suggest that combination therapy may allow for a reduction in the required dosage of the other treatments, potentially minimizing their associated risks. [, , , , , , , , , ]

A: The most common side effect of this compound is mild skin irritation, particularly when applied to sensitive areas like the face. [, ] This irritation can often be managed by adjusting the frequency of application or using a different formulation. [, ]

A: High-performance liquid chromatography (HPLC) is commonly employed to evaluate the purity and stability of this compound in pharmaceutical formulations. [, ]

A: Alternative treatments for psoriasis include: * Topical Corticosteroids: These are often used as first-line therapy for their anti-inflammatory and anti-proliferative effects. [, , , ] * Tazarotene: Another topical agent, tazarotene is a retinoid that regulates keratinocyte proliferation and differentiation. [, ] * Phototherapy: This involves exposing the skin to ultraviolet (UV) light, either UVB or PUVA (psoralen plus UVA), to reduce inflammation and slow skin cell growth. [, , , ] * Systemic Medications: For more severe cases, oral or injectable medications such as methotrexate, cyclosporine, or biologic agents may be prescribed. [, , , ]

A: While the per-gram cost of this compound may be higher than some topical corticosteroids, the overall cost of therapy can be comparable when considering factors like treatment duration and potential for reducing the need for stronger medications. []

A: this compound was approved for the treatment of psoriasis in the early 1990s. [, , ] Its introduction marked a significant advancement in psoriasis therapy by offering a non-steroidal topical treatment option with a different mechanism of action. [, ]

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